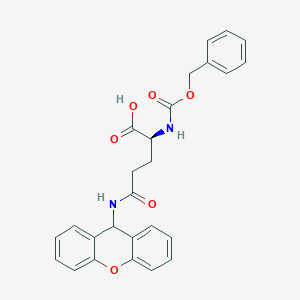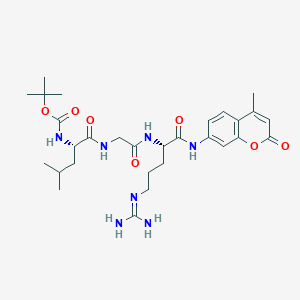
Boc-Leu-Gly-Arg-Mca
Overview
Description
Boc-Leu-Gly-Arg-MCA is a substrate for the Horseshoe Crab Clotting Enzyme . It is a synthetic product with a molecular weight of 601.69 and a molecular formula of C29H43N7O7 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C29H43N7O7 . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
This compound is a white amorphous powder . It is soluble in DMSO at a concentration of 10 mM . .Scientific Research Applications
Protease Study in Yeast Mitochondria
Boc-Leu-Gly-Arg-Mca, along with other fluorogenic synthetic substrates, is used in studying proteases in yeast mitochondria. These proteases, found to be chelator-sensitive, are localized in the matrix of yeast mitochondria and play a role in mitochondrial function (Yasuhara & Ohashi, 1987).
Enzyme Substrate Specificity
This compound is also used in the identification of specific substrates for various enzymes, such as alpha-thrombin, factor Xa, and urokinase. Studies have employed this compound and similar peptides to determine the specificity and resistance of these peptide-MCA substrates to different enzymes (Morita et al., 1977).
Synthesis and Assay of Papain Substrates
In peptide synthesis, this compound derivatives have been synthesized and tested as substrates for papain, a proteolytic enzyme. This application is crucial in the field of enzymology and biochemistry for understanding enzyme mechanisms and designing inhibitors (Alves et al., 1996).
Fertilization and Egg Activation
Research involving cross-fertilization between Xenopus eggs and Cynops sperm has utilized this compound to study the role of sperm protease in fertilization and egg activation. This study highlights its importance in understanding biological processes at the cellular level (Mizote et al., 1999).
Studying Novel Trypsin-Like Serine Proteases
This compound is used in the purification and characterization of novel trypsin-like serine proteases from mouse spleen, contributing to the broader understanding of immune response and enzyme functionality (Fukusen & Aoki, 1996).
Conformational Studies in Peptides
It is also used in the study of membrane channel forming polypeptides and beta-hairpin peptides, aiding in the understanding of peptide structure and function in biological systems (Iqbal & Balaram, 1981).
Mechanism of Action
Target of Action
Boc-Leu-Gly-Arg-AMC, also known as Boc-Leu-Gly-Arg-Mca, is a fluorogenic substrate primarily targeted towards several enzymes. These include the complement component C3/C5 convertases , coagulation factor Xa , and soybean trypsin-like enzyme . It is also hydrolyzed by macropain , a high molecular weight thiol proteinase from human erythrocytes .
Mode of Action
The compound interacts with its targets by serving as a substrate. In the presence of these enzymes, Boc-Leu-Gly-Arg-AMC is hydrolyzed to liberate 7-amino-4-methylcoumarin . This interaction results in a change in the compound, allowing it to be used in enzymatic assays .
Biochemical Pathways
The hydrolysis of Boc-Leu-Gly-Arg-AMC by its target enzymes suggests that it plays a role in the biochemical pathways of these enzymes. For instance, the hydrolysis of the compound by the complement component C3/C5 convertases and coagulation factor Xa suggests its involvement in the complement system and coagulation pathway respectively .
Pharmacokinetics
It is known that the compound is best prepared in dmso for stock solutions , which may suggest its solubility properties.
Result of Action
The hydrolysis of Boc-Leu-Gly-Arg-AMC by its target enzymes results in the liberation of 7-amino-4-methylcoumarin . This indicates the presence and activity of these enzymes, making the compound useful in enzymatic assays .
Action Environment
The activity of the enzymes in cleaving Boc-Leu-Gly-Arg-AMC has been observed to be optimal at a pH of 9.0 and a temperature of 45℃ . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Boc-Leu-Gly-Arg-Mca plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It is specifically designed to interact with enzymes that cleave peptide bonds at arginine residues. The cleavage of this compound by these enzymes results in the release of 7-amino-4-methylcoumarin, a fluorescent molecule that can be easily detected and measured. This property makes this compound an essential tool in enzymatic assays, allowing researchers to study the activity and specificity of proteases such as trypsin and other serine proteases .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes within cells. The cleavage of this compound by these enzymes can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the enzymatic activity that cleaves this compound can be indicative of the presence and activity of specific proteases involved in cellular processes such as apoptosis, inflammation, and protein degradation . The use of this compound in cellular assays helps researchers understand the role of proteases in these processes and their potential as therapeutic targets.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes that recognize and cleave the peptide bond at the arginine residue. Upon cleavage, this compound releases 7-amino-4-methylcoumarin, which fluoresces and can be detected using fluorometric methods. This interaction is highly specific, allowing for the precise measurement of enzyme activity. The binding of this compound to the active site of the enzyme and subsequent cleavage is a critical step in the enzymatic assay, providing valuable insights into enzyme kinetics and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the degradation of this compound can impact the accuracy and reliability of enzymatic assays. Long-term studies have shown that this compound remains stable for up to one year when stored properly, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects such as inflammation or tissue damage. Studies in animal models have shown that the enzymatic activity of this compound can be dose-dependent, with higher doses resulting in increased enzyme activity and fluorescence . It is important to carefully control the dosage to avoid potential toxic effects and ensure accurate results in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolytic enzyme activity. Upon cleavage by proteases, this compound releases 7-amino-4-methylcoumarin, which can be further metabolized or excreted by the cell. The interaction of this compound with specific enzymes and cofactors is crucial for its role in enzymatic assays. The metabolic pathways involving this compound can provide insights into the regulation of protease activity and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The localization and accumulation of this compound can be influenced by factors such as cellular uptake mechanisms and intracellular trafficking. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate measurements of enzyme activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with proteolytic enzymes and the subsequent release of 7-amino-4-methylcoumarin. Studying the subcellular localization of this compound provides valuable information on its role in cellular processes and its potential as a tool for studying enzyme activity .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N7O7/c1-16(2)12-21(36-28(41)43-29(4,5)6)25(39)33-15-23(37)35-20(8-7-11-32-27(30)31)26(40)34-18-9-10-19-17(3)13-24(38)42-22(19)14-18/h9-10,13-14,16,20-21H,7-8,11-12,15H2,1-6H3,(H,33,39)(H,34,40)(H,35,37)(H,36,41)(H4,30,31,32)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAQYOHJZUTWDJ-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Boc-Leu-Gly-Arg-MCA in studying proteases like the hatching enzyme in Xenopus laevis?
A1: this compound (butoxycarbonyl-leucine-glycine-arginine-4-methylcoumaryl-7-amide) serves as a specific substrate for detecting and characterizing trypsin-like proteases, including the hatching enzyme in Xenopus laevis []. This enzyme is crucial for the tadpole to hatch from its egg.
Q2: How does this compound function as a substrate for these proteases?
A2: this compound contains a peptide sequence (Leu-Gly-Arg) recognized and cleaved by trypsin-like proteases []. When the enzyme cleaves the substrate, the 7-amino-4-methylcoumarin (MCA) group is released. MCA is a fluorophore, meaning it emits fluorescence upon excitation with UV light. This fluorescence allows researchers to easily measure enzyme activity.
Q3: The research mentions a significant difference in enzyme activity between sexually developed and undeveloped male newts. How was this compound used to demonstrate this difference?
A3: Researchers studying sodefrin, a pheromone in newts, utilized this compound to demonstrate the presence of specific proteases involved in sodefrin production []. They discovered that extracts from the abdominal glands of sexually developed male newts exhibited significantly higher activity in cleaving this compound compared to extracts from sexually undeveloped males. This difference in activity suggests these proteases play a role in sodefrin maturation and sexual development.
Q4: Besides its use in studying hatching enzymes and sodefrin processing, what other research applications involve this compound?
A4: this compound finds application in studying various proteases, particularly those involved in blood coagulation, kallikrein-kinin systems, and fibrinolysis []. It acts as a substrate for plasmin and Factor XIa, key enzymes in these biological pathways. This allows researchers to investigate these pathways and potential therapeutic targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



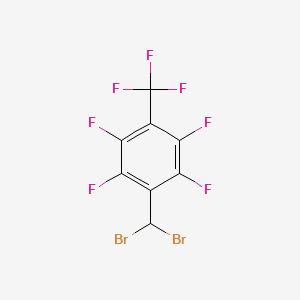

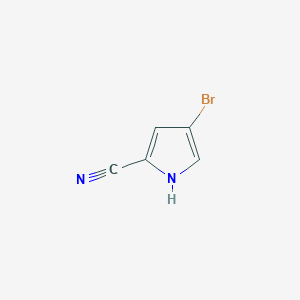
![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)

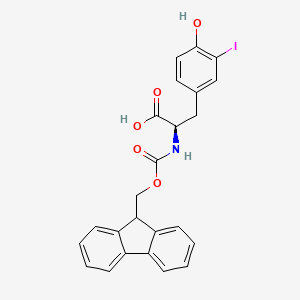
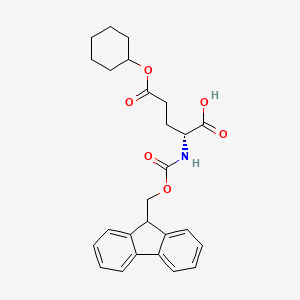

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)
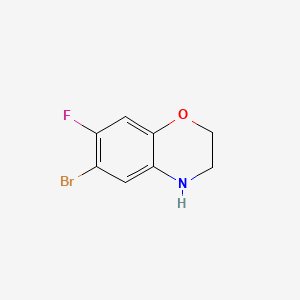
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)


